1-Ethynyladamantane

Polymer Chemistry Thermoset Resins Aerospace Materials

Procurement managers and R&D leads: This mono‑ethynyl adamantane scaffold is an essential, non‑substitutable building block for atomically precise metal nanocluster assembly, stoichiometric organometallic ligand design, and click‑chemistry bioconjugation. Unlike its multi‑alkyne cousins (e.g., 1,3‑diethynyladamantane), the single terminal alkyne prevents unwanted oligomerization and metal bridging, making it the only viable choice for applications requiring a single reactive handle. Use it as a copolymerization modifier or chain‑end terminator to fine‑tune cross‑link density in aerospace‑grade thermoset resins.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 40430-66-8
Cat. No. B1297099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyladamantane
CAS40430-66-8
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESC#CC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2
InChIKeyKJNCIYYNPLWHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Ethynyladamantane (CAS 40430‑66‑8): Key Physicochemical, Stability, and Polymerization Data for Sourcing Decisions


1‑Ethynyladamantane (1‑Adamantylacetylene) is a caged, diamondoid terminal alkyne featuring a single ethynyl group attached to the bridgehead carbon of an adamantane framework [1]. With a melting point of 82 °C and a boiling point of ~209 °C (760 Torr), this solid, white to off‑white compound exhibits low aqueous solubility (≈0.018 g/L at 25 °C) but dissolves in common organic solvents such as acetone and chloroform . Its combination of a sterically demanding, thermally robust adamantane cage and a precisely positioned reactive ethynyl handle makes it a versatile building block for advanced materials and organometallic chemistry.

Why 1‑Ethynyladamantane Cannot Be Swapped for Other Adamantyl Acetylenes: Procurement Implications


Despite the superficial similarity among adamantane‑derived alkynes, 1‑ethynyladamantane exhibits a fundamentally different polymerization and coordination behavior that precludes simple substitution in most application contexts. While multi‑ethynyl congeners such as 1,3‑diethynyladamantane readily undergo thermal homopolymerization to form cross‑linked thermosets, the mono‑ethynyl analog does not form a homopolymer under the same conditions and instead functions primarily as a copolymerization modifier, chain‑end terminator, or a stoichiometric ligand in metal‑cluster assembly [1]. This divergent reactivity, which is also observed with 1‑ethynyldiamantane, means that substituting a poly‑ethynyl derivative for the mono‑ethynyl version would alter the network architecture, cross‑link density, and final material properties in unintended ways [2]. For applications such as click bioconjugation or the synthesis of atom‑precise metal nanoclusters, the presence of a single, unencumbered terminal alkyne is an absolute requirement; multi‑alkyne variants would lead to unwanted oligomerization or metal‑bridging [3].

Quantitative Differentiation of 1‑Ethynyladamantane from Closest Analogs: A Comparator‑Driven Evidence Matrix


Homopolymerization Inactivity vs. 1,3‑Diethynyladamantane: Selecting the Right Monomer for Controlled Network Formation

In a direct head‑to‑head comparison under thermal curing conditions, 1‑ethynyladamantane does not form a homopolymer, whereas 1,3‑diethynyladamantane readily polymerizes to give a highly cross‑linked thermoset [1]. This functional dichotomy is critical: the mono‑ethynyl compound acts exclusively as a copolymerization modifier or chain‑end terminator, while the di‑ethynyl analog serves as the primary cross‑linking monomer [2].

Polymer Chemistry Thermoset Resins Aerospace Materials

Acidity (pK) of the Terminal Alkyne vs. Other Arylethynyl Compounds: Impact on Deprotonation and Metalation Strategies

The equilibrium lithium acidity (pK) of the ethynyl proton in 1‑ethynyladamantane is significantly higher than that of aromatic ethynyl compounds, reflecting the electron‑donating character of the adamantane cage [1]. In a cross‑study comparison of terminal alkynes measured under identical conditions (THF, lithium counterion), 1‑ethynyladamantane (EA) exhibits a pK of 23.7, while 4‑ethynylbiphenyl (EB) shows pK 21.5–22.3 and 3,3,3‑triphenylpropyne (TPP) shows pK 22.3–22.7 [1].

Organometallic Chemistry Reaction Optimization Lithiation

Metal‑Catalyzed Polymerization Yield and Product Characteristics: 1‑Ethynyladamantane vs. Thermal Homopolymerization Attempts

While 1‑ethynyladamantane fails to undergo thermal homopolymerization, it can be quantitatively polymerized in the presence of specific transition metal catalysts to afford an insoluble conjugated polyacetylene derivative [1]. This stands in stark contrast to its behavior under thermal conditions, where no polymer is formed [2]. Furthermore, this metal‑catalyzed polymerization yields a product with a distinct conjugated backbone, a feature absent in polymers derived from 1,3‑diethynyladamantane which cross‑link via cyclotrimerization rather than chain‑growth [3].

Conjugated Polymers Transition Metal Catalysis Materials Synthesis

Ligand Performance in Atom‑Precise Metal Nanoclusters: Unique Self‑Assembly into 1D Polymers

1‑Ethynyladamantane serves as a protecting ligand for the synthesis of atom‑precise intermetallic gold–silver clusters, specifically a 34‑atom core protected by 20 1‑ethynyladamantane ligands [1]. This ligand set directs the solvent‑mediated self‑assembly of the clusters into one‑dimensional polymers featuring Ag–Au–Ag bonds between neighboring clusters, a structural motif unambiguously confirmed by single‑crystal X‑ray diffraction [1]. This level of structural precision and the resulting 1D semiconducting behavior would not be achievable with multi‑ethynyl ligands, which would lead to uncontrolled cross‑linking and cluster aggregation.

Nanomaterials Cluster Chemistry Supramolecular Assembly

Where 1‑Ethynyladamantane Delivers Differentiated Value: Evidence‑Based Application Scenarios


Copolymerization Modifier for High‑Performance Thermoset Resins

When 1,3‑diethynyladamantane is used as the primary cross‑linking monomer, 1‑ethynyladamantane can be added as a reactive diluent or chain‑end terminator to tune the cross‑link density and processability of the resulting thermoset. As demonstrated in U.S. Patent 5,017,734, copolymerization of the two monomers yields resins with tailored thermal and mechanical properties suitable for aerospace composite matrices and electrical insulators [1]. This scenario is not achievable with 1,3‑diethynyladamantane alone, which would produce a fixed network architecture.

Synthesis of Conjugated Polyacetylenes via Transition Metal Catalysis

Unlike its thermally inert behavior, 1‑ethynyladamantane undergoes quantitative polymerization when exposed to MoCl₅ or WCl₆ catalysts in toluene at 30 °C, affording an insoluble conjugated polyacetylene derivative [1]. This polymer class is of interest for organic electronics and as a precursor to carbon‑rich materials. The mono‑ethynyl structure is essential for this chain‑growth polymerization; di‑ethynyl analogs would undergo cyclotrimerization instead, yielding a fundamentally different polymer backbone [2].

Ligand for Atom‑Precise Metal Nanoclusters and Their 1D Superstructures

In bottom‑up nanomaterial synthesis, 1‑ethynyladamantane protects a 34‑atom gold–silver cluster core and, under controlled solvent conditions, directs the assembly of these clusters into semiconducting one‑dimensional polymers with well‑defined Ag–Au–Ag inter‑cluster bonds [1]. The single ethynyl group per ligand is critical to avoid cross‑linking and to enable the formation of discrete, crystalline superstructures that can be structurally characterized at the atomic level. This application underscores the unique value of the mono‑functionalized adamantane scaffold in advanced materials science.

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